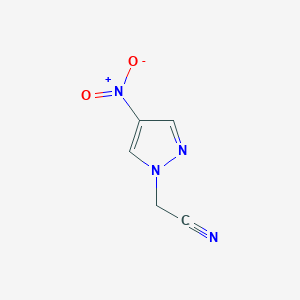

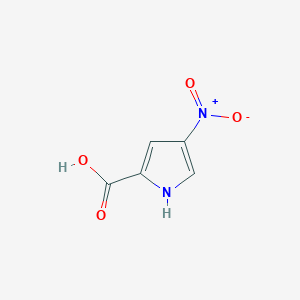

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

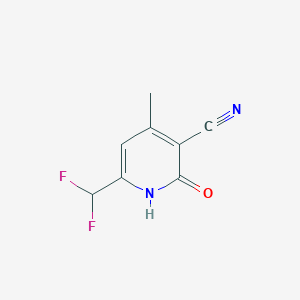

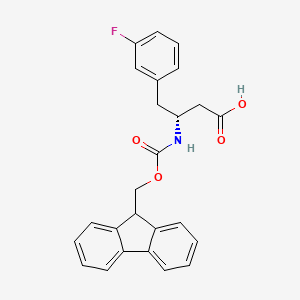

The compound "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two nitrogen atoms. The ethyl and methyl groups attached to the pyrazole ring in this compound suggest modifications that could impact its chemical and physical properties, as well as its potential interactions with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of ethyl 5-amino-3-phenylpyrazole-4-carboxylate, diazotization followed by coupling with various reagents led to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involved a condensation reaction using polyphosphoric acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR, MS, and IR, as well as X-ray diffraction . For instance, the crystal structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was determined to be in the triclinic space group with specific unit cell parameters . These techniques could be employed to determine the precise molecular structure of "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine".

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, for example, was found to interact with amphetamines and dopamine, forming stable complexes . This suggests that "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine" could also exhibit interesting reactivity, potentially forming complexes with biologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provided information on its density and crystallographic parameters . These data are essential for understanding the material properties of the compound, which can be relevant for its formulation and application in various fields.

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel pyrazole derivatives, including compounds like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, are synthesized and characterized for their structural properties. This includes the use of various spectroscopic techniques like IR, NMR, and mass spectrometry for detailed molecular analysis (Becerra, Cobo, & Castillo, 2021).

Antimicrobial and Anticancer Activity

- Pyrazole derivatives are evaluated for their potential antimicrobial and anticancer activities. Studies show that certain synthesized compounds exhibit higher anticancer activity than reference drugs and have significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Coordination Chemistry and Catalysis

- Research on pyrazole derivatives involves studying their coordination with metals like Cobalt(II), leading to the formation of complexes. These complexes have applications in catalysis, such as in the polymerization of methyl methacrylate, demonstrating their utility in chemical synthesis (Choi et al., 2015).

Pharmaceutical Research

- In the pharmaceutical domain, pyrazole derivatives are studied for their potential as antipsychotic agents. These compounds, related to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, have been evaluated for their behavioral effects in animal models and have shown promise as central nervous system depressants with potential anticonvulsant properties (Wise et al., 1987).

Natural Product Research

- Pyrazole alkaloids, similar to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, are also isolated from natural sources like watermelon seeds. These compounds are studied for their bioactivity, including their potential inhibitory effects on melanogenesis (Kikuchi et al., 2015).

Biological Activity Assessment

- Pyrazole derivatives are synthesized and evaluated for their biological activities. These activities include antibacterial properties against various bacterial strains, demonstrating the potential utility of these compounds in developing new antimicrobial agents (Al-Smaisim, 2012).

Textile Industry Applications

- Some pyrazole derivatives are used in the synthesis of disperse dyes, which are then applied to polyester fabric. These dyes, derived from compounds related to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, are assessed for their color properties and fastness on textiles (Deeb, El-Hossami, & Abdelgawad, 2015).

Alzheimer's Disease Treatment Research

- Research into 3-aryl-1-phenyl-1H-pyrazole derivatives, which are chemically related to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, explores their potential as multitarget directed ligands for treating Alzheimer's disease. These compounds inhibit acetylcholinesterase and monoamine oxidase, indicating their potential therapeutic value (Kumar et al., 2013).

Propriétés

IUPAC Name |

(1-ethyl-5-methylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHPBQDJDVJZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427423 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

CAS RN |

898046-26-9 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)